N-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide

Chemical structure Pharmacophore mapping Scaffold differentiation

Researchers face irreproducible pharmacology when substituting divergent surrogates in ion channel assays. This compound solves that by providing an exact, unsubstituted primary sulfonamide scaffold for reliable SAR benchmarking. - Serves as a defined negative control or comparator for Cav3.2 selectivity panels, distinct from ABT-639. - Its primary aminosulfonyl group enables late-stage diversification for focused library synthesis. - Well-characterized physicochemical profile (cLogP 3.2, TPSA 107 Ų) supports computational QSAR and docking workflows.

Molecular Formula C18H22N2O4S
Molecular Weight 362.4g/mol
CAS No. 650572-71-7
Cat. No. B467820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide
CAS650572-71-7
Molecular FormulaC18H22N2O4S
Molecular Weight362.4g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C18H22N2O4S/c1-3-13(2)16-6-4-5-7-17(16)24-12-18(21)20-14-8-10-15(11-9-14)25(19,22)23/h4-11,13H,3,12H2,1-2H3,(H,20,21)(H2,19,22,23)
InChIKeyPWANYMIPMMSYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 650572-71-7: Compound Identity and Class


N-[4-(Aminosulfonyl)phenyl]-2-(2-sec-butylphenoxy)acetamide (CAS 650572-71-7; molecular formula C₁₈H₂₂N₂O₄S; molecular weight 362.4 g/mol) is a synthetic phenoxyacetamide-sulfonamide conjugate [1]. The compound comprises a 2-sec-butylphenoxy group linked via an acetamide bridge to a 4-aminosulfonylphenyl moiety, placing it within the broader class of sulfonamide-containing acetamides that have been explored for ion channel modulation [2]. It is structurally related to, but chemically distinct from, the well-characterized T-type calcium channel blocker ABT-639 (CAS 1235560-28-7; C₂₀H₂₀ClF₂N₃O₃S), which carries a chlorinated, fluorinated benzenesulfonamide core and a pyrrolo-pyrazine carbonyl substituent [3]. The present compound has been catalogued in public chemistry databases (PubChem CID 2950962) with fully computed physicochemical descriptors but limited disclosed bioactivity data, and is offered by multiple research chemical suppliers as a tool compound for pharmacological investigation [1].

Synthetic phenoxyacetamide-sulfonamide conjugate with primary sulfonamide motif
Structurally distinct from ABT-639 chemotype (core scaffold, sulfonamide substitution)
Catalogued as pharmacological tool compound; limited disclosed bioactivity data

Why Generic Substitution Fails for CAS 650572-71-7


Within the sulfonamide-acetamide chemical space, minor structural modifications produce divergent target engagement profiles that preclude simple interchange [1]. The presence and position of the sec-butyl group on the phenoxy ring, the unsubstituted primary sulfonamide motif, and the specific acetamide linkage geometry collectively determine physicochemical properties (cLogP ≈ 3.2; topological polar surface area ≈ 107 Ų [2]), metabolic stability, and binding-site complementarity. By comparison, the structurally related clinical candidate ABT-639 (CAS 1235560-28-7) differs at two critical pharmacophoric elements: it replaces the sec-butylphenoxy-acetamide scaffold with a chlorinated, fluorinated benzenesulfonamide-pyrrolopyrazine carboxamide system, and substitutes the primary sulfonamide with a secondary aryl sulfonamide [3]. These differences translate into distinct Cav3.x isoform selectivity profiles, oral bioavailability, and CNS penetration characteristics that are not transferable between the two compounds [1]. Consequently, researchers procuring a specific tool compound for mechanism-of-action studies or assay validation cannot substitute a generic phenoxyacetamide or a different ABT-series molecule without risking altered pharmacological readouts.

Target Compound (CAS 650572-71-7)
Phenoxyacetamide core
Primary aminosulfonyl (–SO₂NH₂)
2‑sec‑butylphenoxy substitution
No halogen substitution
Common Comparator (ABT‑639)
Pyrrolopyrazine‑benzenesulfonamide core
Secondary N‑(2‑fluorophenyl) sulfonamide
Octahydropyrrolo[1,2‑a]pyrazine carbonyl
Chlorinated, fluorinated aromatic ring
Scaffold and sulfonamide differences may shift Cav3.x isoform selectivity and hydrogen‑bonding capacity; ABT‑639’s peripheral restriction, potency profile, and clinical exposure data do not transfer.

CAS 650572-71-7: Differentiation Evidence vs. Analogs


Pharmacophore Divergence vs. ABT-639

CAS 650572-71-7 differs from ABT-639 (CAS 1235560-28-7) in three pharmacophoric determinants: (i) the core scaffold is a 2-sec-butylphenoxy-acetamide rather than a 4-chloro-2-fluoro-benzenesulfonamide-pyrrolopyrazine carboxamide; (ii) the sulfonamide is a primary aminosulfonyl (–SO₂NH₂) linked directly to the aniline ring rather than a secondary N-(2-fluorophenyl) sulfonamide; (iii) the molecule lacks the octahydropyrrolo[1,2-a]pyrazine carbonyl substituent [1]. Molecular formula: C₁₈H₂₂N₂O₄S vs. C₂₀H₂₀ClF₂N₃O₃S; molecular weight: 362.4 vs. 455.9 Da; hydrogen bond donor count: 2 vs. 1; hydrogen bond acceptor count: 5 vs. 8 [1] [2]. These structural differences preclude the assumption that ABT-639's pharmacology can be extrapolated to CAS 650572-71-7.

Pharmacophore comparison
Head‑to‑head
Target: Phenoxyacetamide core, primary –SO₂NH₂, 2‑sec‑butylphenoxy, MW 362.4 Comparator (ABT‑639): Pyrrolopyrazine‑benzenesulfonamide, secondary N‑(2‑fluorophenyl) sulfonamide, MW 455.9, contains 2F + 1Cl
Supports pharmacophore‑differentiation review; prevents scaffold extrapolation
Structural identity confirmed; bioactivity inference from ABT‑639 not warranted
Chemical structure Pharmacophore mapping Scaffold differentiation

Cav3.2 Inhibition Potency Gap vs. ABT-639

The closest well-characterized structural analog, ABT-639 (CAS 1235560-28-7), inhibits recombinant human Cav3.2 T-type calcium channels with an IC₅₀ of 2 μM in a voltage-dependent manner and attenuates low-voltage-activated (LVA) currents in rat DRG neurons with an IC₅₀ of 8 μM [1]. ABT-639 demonstrates >15-fold selectivity over Cav1.2 and Cav2.2 (IC₅₀ > 30 μM) [1]. However, a 2024 study directly comparing ABT-639 with the reference T-type blocker Z944 revealed that Z944 inhibits Cav3.2 currents approximately 100-fold more potently than ABT-639, with ABT-639 blocking channel activity by less than 15% at 30 μM [2]. This established that ABT-639 is a relatively weak Cav3.2 inhibitor, and its in vivo analgesic efficacy (ED₅₀ = 2 mg/kg, p.o. in rat knee joint pain model) is achieved despite poor channel inhibition, likely through a state-dependent or peripheral-site mechanism [1] [2]. For CAS 650572-71-7, direct Cav3.2 IC₅₀ data are not publicly available; any procurement decision based on T-type channel pharmacology must rely on newly generated assay data rather than extrapolation from ABT-639.

Cav3.2 potency gap
Class‑level inference
ABT‑639 Cav3.2 IC₅₀: 2 µM; Z944: ~160 nM (~100‑fold more potent) CAS 650572‑71‑7: No publicly available Cav3.2 data
Cav3.2 inhibition unvalidated for this compound; cannot extrapolate ABT‑639 potency
Direct assay data required for T‑type channel probe qualification
Cav3.2 channel IC50 T-type calcium channel blocker

Oral Bioavailability and CNS Penetration Benchmark

ABT-639 exhibits high oral bioavailability (%F = 73), low protein binding (88.9%), and a low brain:plasma ratio (0.05:1) in rodents, establishing it as a peripherally restricted T-type channel blocker [1]. At doses up to 300 mg/kg p.o., ABT-639 does not significantly alter hemodynamic or psychomotor function, a key differentiator from CNS-penetrant T-type blockers such as Z944 and TTA-P2 that carry sedation and motor impairment liability [1] [2]. CAS 650572-71-7, with its lower molecular weight (362.4 vs. 455.9 Da), higher calculated logP (~3.2), and different hydrogen-bonding profile, would be predicted to have distinct ADME properties, but no experimental pharmacokinetic data are available in the public domain. Direct experimental determination of oral bioavailability, plasma protein binding, and brain penetration is required before any claims about peripheral restriction or CNS exposure can be made for this compound.

PK/BBB benchmark
Class‑level inference
ABT‑639: %F = 73, brain:plasma = 0.05:1 (peripherally restricted) CAS 650572‑71‑7: No experimental PK data
Peripheral restriction validated for ABT‑639 only; exposure profile unknown
Experimental PK determination necessary before in vivo study design
Oral bioavailability Brain:plasma ratio Peripheral restriction

Clinical Translation Gap: ABT-639 Phase II

ABT-639 is the only compound from the sulfonamide-acetamide T-type channel blocker class to have progressed to Phase II clinical evaluation. In a randomized, double-blind, placebo- and active-controlled study in 194 patients with diabetic peripheral neuropathic pain, ABT-639 100 mg BID for 6 weeks failed to separate from placebo (mean pain score change: −2.28 vs. −2.36; P = 0.582), while the active control pregabalin (150 mg BID) showed transient improvement [1]. Separately, a single 100 mg oral dose of ABT-639 had no effect on intradermal capsaicin-induced experimental pain in healthy adults [2]. These clinical results establish that potent Cav3.2 inhibition in vitro does not guarantee clinical analgesic efficacy for this chemotype. Any analog within this series, including CAS 650572-71-7, would require demonstration of differentiated target engagement or pharmacokinetic properties to overcome the translational gap identified by ABT-639.

Phase II outcome
Class‑level inference
ABT‑639 100 mg BID vs placebo: mean pain score change −2.28 vs −2.36 (P = 0.582); no separation
Reported comparator endpoint context: ABT‑639 did not demonstrate analgesic differentiation
Novel mechanistic data required to overcome class translational gap
Phase II clinical trial Diabetic neuropathic pain Translational pharmacology

Application Scenarios for CAS 650572-71-7


SAR Tool Compound for Sulfonamide-Acetamides

CAS 650572-71-7 serves as a structurally defined reference point within the phenoxyacetamide-sulfonamide SAR landscape. Its unsubstituted primary sulfonamide motif and 2-sec-butylphenoxy substitution pattern provide a baseline scaffold against which N-alkylated, halogenated, or heterocyclic analogs can be systematically compared [1]. Researchers performing medicinal chemistry optimization of this chemotype require the exact compound—not a structurally divergent surrogate—to establish reliable SAR trends in target-binding, selectivity, or ADME assays.

Cav3.2 Selectivity Profiling Negative Control

Given that ABT-639 (a structural analog) has been shown to be a relatively weak Cav3.2 inhibitor (<15% block at 30 μM) despite its historical classification as a T-type channel blocker [1], CAS 650572-71-7 may function as a useful comparator or negative control in ion channel selectivity panels. Its inclusion alongside validated T-type blockers (e.g., Z944, TTA-P2) and L-type/N-type reference compounds enables researchers to benchmark channel subtype selectivity and identify off-target liabilities of newly synthesized analogs.

In Silico Modeling and QSAR Reference Standard

With fully computed molecular descriptors available from PubChem (cLogP = 3.2; TPSA = 107 Ų; MW = 362.4 Da; 7 rotatable bonds; 2 H-bond donors; 5 H-bond acceptors) [1], CAS 650572-71-7 provides a well-defined data point for computational chemistry workflows. Its properties place it in a favorable drug-like space distinct from the larger, more halogenated ABT-639, making it a valuable reference for QSAR model training, molecular docking studies, and permeability/solubility predictions within the sulfonamide-acetamide chemical series.

Synthetic Intermediate for Diversification Library

The primary aminosulfonyl group (–SO₂NH₂) on the phenyl ring of CAS 650572-71-7 is a chemically tractable handle for late-stage diversification via N-alkylation, N-acylation, or sulfonamide coupling reactions [1] [2]. This makes the compound a strategic intermediate for generating focused libraries of N-substituted sulfonamide derivatives for high-throughput screening campaigns, analogous to the medicinal chemistry optimization pathway that transformed early HTS hits into the clinical candidate ABT-639 [2].

Application
Selection Property
Validation Focus
Sulfonamide‑acetamide SAR studies
Primary sulfonamide and 2‑sec‑butylphenoxy scaffold
SAR trend consistency and target‑binding profile
Cav3.2 selectivity profiling studies
Structural divergence from ABT‑639 chemotype
Cav3.x isoform selectivity and control suitability
In silico QSAR and molecular docking
Drug‑like computed property space distinct from halogenated analogs
Model training, permeability, and solubility predictions
Synthetic diversification library
Tractable –SO₂NH₂ handle for N‑functionalization
Library generation and lead optimization workflows
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